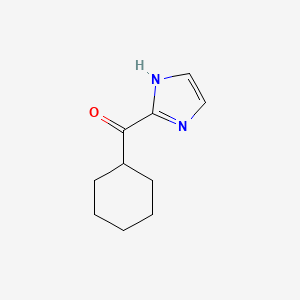

2-cyclohexanecarbonyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl(1H-imidazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRORDHYYBFCFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737224 | |

| Record name | Cyclohexyl(1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61985-28-2 | |

| Record name | Cyclohexyl(1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Cyclohexanecarbonyl 1h Imidazole

Electrophilic Reactivity of the Acyl Imidazole (B134444) Moiety

The acyl imidazole moiety in 2-cyclohexanecarbonyl-1H-imidazole is characterized by its electrophilicity, making it susceptible to attack by nucleophiles. nih.gov This reactivity is a key feature of N-acyl imidazoles and has been the subject of numerous studies. nih.gov The enhanced reactivity compared to typical amides is a result of the electronic properties of the imidazole ring. nih.gov

Nucleophilic Acyl Substitution Pathways Mediated by this compound

Nucleophilic acyl substitution is a fundamental reaction pathway for acyl imidazoles. masterorganicchemistry.comchemeurope.com This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. chemeurope.comvanderbilt.edu The subsequent collapse of this intermediate results in the expulsion of the imidazole leaving group and the formation of a new acyl compound. chemeurope.comvanderbilt.edu

The general mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. masterorganicchemistry.comchemeurope.com The reactivity of the acyl imidazole towards nucleophilic attack can be influenced by the nature of the nucleophile and the reaction conditions. For instance, sterically hindered N-acyl imidazoles have been shown to be more stable against nucleophiles. nih.gov

The following table provides a general overview of the reactivity of various carboxylic acid derivatives in nucleophilic acyl substitution reactions.

| Carboxylic Acid Derivative | Increasing Reactivity |

| Amide | Least Reactive |

| Ester | ↓ |

| Acid Anhydride | ↓ |

| Acid Chloride | Most Reactive |

This table illustrates the general trend in reactivity, with amides being the least reactive and acid chlorides being the most reactive towards nucleophilic acyl substitution. vanderbilt.edu

Conjugate Addition Reactions Involving Unsaturated Acyl Imidazole Analogs

Unsaturated acyl imidazoles are effective Michael acceptors in conjugate addition reactions. rsc.orgresearchgate.netthieme-connect.com This type of reaction, also known as aza-Michael addition, is crucial for forming carbon-nitrogen bonds and synthesizing biologically significant molecules like β-amino acids and β-lactams. benthamopenarchives.comresearchgate.net

In these reactions, a nucleophile adds to the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-nucleophile bond. The use of chiral catalysts can lead to enantioselective conjugate addition, affording valuable chiral building blocks. rsc.org For example, the enantioselective conjugate addition of hydroxylamines to α,β-unsaturated 2-acyl imidazoles has been achieved with high enantioselectivity using a chiral-at-metal Rh(III) complex. rsc.org

Various catalysts, including Lewis acids like Ni(OTf)₂, have been employed to promote the Michael addition of nucleophiles to unsaturated acyl imidazoles, often resulting in excellent yields under mild conditions. thieme-connect.com

Role of the Imidazole Ring in Directing Reactivity and Selectivity

The imidazole ring plays a crucial role in modulating the reactivity and selectivity of this compound and related compounds. nih.gov Its unique electronic and structural features influence the course of chemical reactions.

Catalytic Functions of the Imidazole Nitrogen Atoms

The nitrogen atoms of the imidazole ring can act as catalysts in various reactions. youtube.com The pyridine-like nitrogen (N-3) is basic and can be protonated, while the pyrrole-like nitrogen (N-1) is less basic and can be deprotonated. globalresearchonline.netnumberanalytics.com This amphoteric nature allows imidazole to participate in acid-base catalysis. nih.govacs.org

Imidazole is known to catalyze the hydrolysis of esters, a reaction that proceeds through the formation of an acyl-imidazole intermediate. youtube.comacs.org The imidazole acts as a nucleophile, attacking the ester carbonyl to form the intermediate, which is then hydrolyzed to release the carboxylic acid and regenerate the imidazole catalyst. youtube.com

Proton Transfer and Acid-Base Catalysis in this compound Reactions

The ability of the imidazole ring to both donate and accept protons is central to its role in acid-base catalysis. nih.govacs.org This amphoteric property facilitates proton transfer, which is a key step in many enzymatic and chemical reactions. nih.govrsc.orgnih.gov

In reactions involving this compound, the imidazole moiety can facilitate proton transfer to and from reactants, intermediates, and transition states, thereby lowering the activation energy of the reaction. The pKa of the imidazole conjugate acid is approximately 7, making it an effective catalyst under physiological conditions. numberanalytics.com

| Compound | pKa |

| Imidazole (conjugate acid) | ~7 |

This table indicates the approximate pKa value for the conjugate acid of imidazole. numberanalytics.com

Proposed Imidazol-2-yl Carbene Intermediates in Related Transformations

In some transformations, the involvement of an imidazol-2-yl carbene intermediate has been proposed. nih.govnih.gov These carbenes are highly reactive species that can be generated from imidazole derivatives under specific conditions. nih.gov While the direct involvement of an imidazol-2-yl carbene derived from this compound is not extensively documented, related enzymatic systems have shown evidence for such intermediates. nih.govnih.gov

For instance, in the biosynthesis of ergothioneine, an imidazol-2-yl carbene intermediate has been implicated in the key C-S bond formation step. nih.govnih.gov The generation of these carbenes often requires specific activation, such as by a metal catalyst or through enzymatic machinery. organic-chemistry.org N-heterocyclic carbenes (NHCs), which include imidazol-2-yl carbenes, are also widely used as organocatalysts in a variety of synthetic transformations, including cycloadditions. rsc.org

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Kinetic studies on the hydrolysis of various N-acylimidazoles have revealed important mechanistic details. The hydrolysis can proceed through different pathways, including hydroxide (B78521) ion-catalyzed, water-catalyzed (pH-independent), and acid-catalyzed reactions. nih.govacs.org For instance, the hydrolysis of N-acyl derivatives of 2,4,5-triphenylimidazole (B1675074) is rapid in the presence of hydroxide ions and in water, with the water-catalyzed reaction being pH-independent over a wide range (pH 4 to 9). nih.gov

Steric hindrance in the acyl group can significantly affect the reaction rates. Studies on N-acylimidazoles with bulky acyl groups, such as the trimethylacetyl group, have shown that steric strain can lead to an acceleration of the hydrolysis rate. This is attributed to the relief of steric strain in the transition state. nih.gov It is proposed that these hydrolysis reactions likely proceed in a concerted manner, without the formation of a stable tetrahedral intermediate, where both C-N bond breaking and nucleophilic attack occur simultaneously. nih.gov

The pKa of the leaving group (the imidazole moiety) also plays a crucial role in the reactivity of N-acylimidazoles. Electron-withdrawing substituents on the imidazole ring lower the pKa of the conjugate acid, making the imidazole a better leaving group and thus increasing the rate of hydrolysis. acs.org

The table below summarizes kinetic data for the hydrolysis of several N-acylimidazoles, illustrating the influence of the acyl group structure on the reaction rate.

| N-Acylimidazole Derivative | Reaction Condition | Rate Constant | Reference |

| N-acetylimidazole | OH⁻ reaction | Similar to N-acetyl-2,4,5-triphenylimidazole | nih.gov |

| N-acetyl-2,4,5-triphenylimidazole | pH-independent reaction | 40-fold larger than N-acetylimidazole | nih.gov |

| N-trimethylacetyl-2,4,5-triphenylimidazole | OH⁻ reaction | 26-fold larger than N-acetyl derivative | nih.gov |

| N-(trimethylacetyl)-4,5-diphenylimidazole | OH⁻ reaction (15 °C) | 10-fold faster than N-(trimethylacetyl)benzimidazole (30 °C) | nih.gov |

| N-(trimethylacetyl)-4,5-diphenylimidazole | Water reaction (15 °C) | 55-fold faster than N-(trimethylacetyl)benzimidazole (30 °C) | nih.gov |

Stereochemical Control and Asymmetric Induction in Reactions with Acyl Imidazoles

The stereochemical outcome of reactions involving acyl imidazoles is a critical aspect, particularly in the synthesis of chiral molecules. While information specifically on this compound is limited, general principles of asymmetric induction in reactions of N-acylimidazoles can be extrapolated from broader studies on related systems. The control of stereochemistry in these reactions is typically achieved through the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions.

One common strategy involves the use of a chiral auxiliary attached to the acyl group. The inherent chirality of the auxiliary directs the approach of a nucleophile to one face of the carbonyl group, leading to the preferential formation of one stereoisomer. This approach has been successfully employed in various asymmetric transformations.

Organocatalysis has also emerged as a powerful tool for achieving high levels of stereocontrol in reactions involving acyl imidazoles. Chiral catalysts, such as amino-squaramides, can activate the substrates and create a chiral environment that dictates the stereochemical course of the reaction. For instance, highly stereoselective one-pot procedures involving Michael additions have been developed to synthesize functionalized cyclohexanes with multiple stereocenters in excellent yields and stereoselectivities. nih.gov

Furthermore, substrate-directed reactions can provide stereochemical control. In this approach, a stereocenter already present in the substrate molecule directs the stereochemical outcome of a subsequent reaction. For example, the directed cyclopropanation of alkenes in molecules containing a temporary β-hydroxyl stereocenter has been used for the asymmetric synthesis of enantiopure cyclopropane-carboxaldehydes. rsc.org

The table below presents examples of asymmetric reactions where stereochemical control has been successfully achieved, highlighting the high levels of diastereoselectivity and enantioselectivity possible.

| Reaction Type | Chiral Source | Product | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

| Michael-Michael-1,2-addition | Amino-squaramide catalyst | Functionalized cyclohexanes | >30:1 dr, 96-99% ee | nih.gov |

| Aldol (B89426)/cyclopropanation/retro-aldol | (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Chiral cyclopropane-carboxaldehydes | >95% ee | rsc.org |

| Asymmetric multicomponent reaction | Chiral phosphoric acid | Axially chiral imidazo[1,2-a]pyridines | High yields and enantioselectivities | nih.gov |

These examples underscore the potential for achieving high levels of stereochemical control in reactions involving acyl imidazoles, which is a critical consideration for their application in the synthesis of complex, stereochemically defined molecules.

Applications of 2 Cyclohexanecarbonyl 1h Imidazole in Organic Synthesis and Chemical Biology

As a Versatile Building Block in Complex Molecule Construction

2-Acylimidazoles, including the cyclohexyl derivative, are recognized as versatile building blocks in the assembly of intricate molecular architectures. researchgate.net Their stability and distinct activation features provide enhanced reactivity and selectivity compared to traditional esters or amides. researchgate.net

The activated nature of the acyl-imidazole group facilitates a variety of carbon-carbon bond-forming reactions. The electron-withdrawing imidazole (B134444) ring enhances the acidity of the α-protons, enabling enolate formation and subsequent reactions. Furthermore, the imidazole group can coordinate to metal catalysts, directing and facilitating catalytic cycles.

Key examples of such reactions include:

Stereodivergent Allylic Alkylation: A dual catalysis system using nickel (Ni) and iridium (Ir) enables the stereodivergent α-allylation of 2-acylimidazoles. This method allows for the selective synthesis of all possible regio- and stereoisomers of α-allylated tertiary carbonyls with high optical purity. snnu.edu.cn

Synergistic Pd/Cu Catalysis: A palladium and copper co-catalyzed coupling of 1,3-dienes with 2-acylimidazoles yields derivatives with adjacent α,β-stereocenters. These reactions proceed in moderate yields with good to excellent stereoselectivity. researchgate.net

Michael Additions: Enantioselective Michael additions of α-substituted acyl-imidazoles to electrophiles like acrolein can be achieved using a nickel-bisoxazoline complex as a catalyst. researchgate.net

Friedel-Crafts Reactions: Acyl-imidazoles have proven to be powerful surrogates for esters and amides in asymmetric Friedel-Crafts reactions, a testament to their enhanced reactivity and selectivity. researchgate.net

Table 1: Examples of C-C Bond Forming Reactions with 2-Acylimidazoles This table is interactive. You can sort and filter the data.

| Reaction Type | Catalyst System | Reactants | Product Type | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Allylation | (S,S)-5c-Ni | 2-acyl imidazole, cinnamyl bromide | Linear homoallylic 2-acylimidazole | 80% | >95% | snnu.edu.cn |

| Stereoselective Coupling | (S,S)-5c-Ni/(S,S)-6-Ir | 2-acyl imidazole, cinnamyl phenyl carbonate | Branched α-allylated acylimidazole | 58-86% | >95% | snnu.edu.cn |

| Michael Addition | Nickel-bisoxazoline | α-substituted acyl-imidazole, acrolein | α,β-chiral acylimidazole | - | - | researchgate.net |

| Diene Coupling | Pd/Cu | 1,3-diene, 2-acylimidazole | α,β-adjacent stereocenter product | Moderate | Good to Excellent | researchgate.net |

Acylimidazoles, such as 2-cyclohexanecarbonyl-1H-imidazole, are excellent acyl transfer agents, serving as stable yet reactive surrogates for carboxylic acids. They react readily with nucleophiles like amines and alcohols to form amide and ester bonds, respectively, often under mild conditions. This reactivity is crucial in the synthesis of peptides, natural products, and pharmaceuticals. The imidazole leaving group is neutral and readily removed, simplifying purification processes. Research on related imidazole carboxylates has demonstrated the straightforward synthesis of amides and hydrazides by reacting the esters with amines and hydrazine. consensus.app This principle extends to 2-acylimidazoles, which are effectively activated esters.

The 2-acylimidazole unit is not only a reactive handle for bond formation but also a platform for further molecular diversification. The products of initial reactions, which retain the acyl-imidazole motif, can undergo subsequent transformations. For example, the α-allylated acylimidazoles produced via dual catalysis can be easily converted into a variety of other carbonyl derivatives, such as carboxylic acids, esters, and amides, showcasing the scaffold's versatility. snnu.edu.cn The imidazole ring itself can be functionalized, or it can be removed and replaced after serving its purpose as an activating and directing group. This allows for the construction of diverse chemical libraries based on a common intermediate.

Utilization in Asymmetric Catalysis and Chiral Synthesis

The imidazole core is a prominent feature in the design of chiral catalysts and auxiliaries. Its structural and electronic properties are well-suited for creating a defined stereochemical environment around a reactive center.

When a chiral element is incorporated into the acyl imidazole structure, it can direct the stereochemical outcome of a reaction. A notable example involves a cysteine-derived oxazolidinone, which functions as both a chiral imide auxiliary and an acyl transfer agent. researchgate.net This system merges the benefits of rigid chiral templates for asymmetric reactions with the synthetic utility of acyl transfer agents. After a highly selective asymmetric transformation, an intramolecular N-to-S acyl transfer allows for the generation of various carboxylic acid derivatives under mild conditions. researchgate.net This strategy highlights how a chiral scaffold attached to the acyl imidazole can control enantioselectivity.

A chiral auxiliary is a temporary stereogenic unit used to control the stereochemical outcome of a synthesis. wikipedia.org While this compound itself is not chiral, it can be attached to a chiral molecule or a chiral auxiliary can be incorporated into its structure to direct subsequent reactions. For instance, chiral oxazolidinones have been used as auxiliaries in conjunction with acyl groups to direct asymmetric alkylations and aldol (B89426) reactions. nih.govrsc.org

More significantly, the imidazole framework is a key precursor for important classes of chiral ligands. Through catalytic enantioselective methods, achiral 1H-imidazoles can be transformed into axially chiral imidazoles. nih.govnih.gov These axially chiral imidazoles, which have a hindered rotation around the aryl-imidazole bond, are valuable as non-phosphine ligands in asymmetric catalysis. nih.govnih.gov This demonstrates that a simple imidazole structure can be a starting point for the synthesis of sophisticated chiral ligands for a wide range of enantioselective transformations.

Based on a comprehensive review of available scientific literature, there is no documented evidence of the specific chemical compound This compound being utilized in the fields of peptide and protein chemical synthesis or for chemical labeling and site-specific modification techniques.

Application in Chemical Labeling and Site-Specific Modification Techniques

While the broader class of molecules known as acyl imidazoles are recognized as reactive intermediates in certain bioconjugation and synthetic strategies, the specific contributions and applications of this compound remain uncharacterized in the public domain of scientific research.

Therefore, an article detailing the specific research findings for this compound in the requested areas cannot be generated at this time due to the absence of primary or secondary research sources.

Computational and Theoretical Studies on 2 Cyclohexanecarbonyl 1h Imidazole Systems

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-cyclohexanecarbonyl-1H-imidazole at the electronic level. These methods provide a detailed picture of the molecule's geometry, electron distribution, and orbital energies, which are key determinants of its reactivity.

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecules like this compound. mdpi.comsigmaaldrich.com By calculating the electron density, DFT can predict various properties that correlate with chemical reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT calculations. These maps visualize the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential. For this compound, the MEP would show a negative potential (electron-rich) around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the carbonyl group, indicating these are likely sites for electrophilic interaction. Conversely, a positive potential (electron-poor) would be observed around the hydrogen atoms attached to the imidazole ring and the carbonyl carbon, marking them as potential sites for nucleophilic attack.

The following table summarizes typical DFT-calculated parameters for a generic 2-acyl-1H-imidazole system, which provide a basis for understanding the reactivity of this compound.

| Parameter | Description | Predicted Reactivity Implication |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

| MEP Minima | Regions of most negative electrostatic potential | Predicts sites for electrophilic attack (e.g., imidazole nitrogens, carbonyl oxygen). |

| MEP Maxima | Regions of most positive electrostatic potential | Predicts sites for nucleophilic attack (e.g., carbonyl carbon). |

Ab Initio Methods in Elucidating Reaction Mechanisms

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to obtain highly accurate information about reaction mechanisms. These methods are particularly useful for studying the hydrolysis of N-acylimidazoles, a fundamental reaction for this class of compounds. acs.orgnih.govresearchgate.net

By mapping the potential energy surface, ab initio calculations can identify transition states, intermediates, and the associated energy barriers for reactions involving this compound. For instance, in the hydrolysis of an acylimidazole, these calculations can distinguish between a concerted mechanism and a stepwise mechanism involving a tetrahedral intermediate. researchgate.net The calculations can also elucidate the role of water molecules or other catalysts in the reaction, providing a detailed, step-by-step picture of the bond-breaking and bond-forming processes.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. nih.gov For this compound, MD simulations can provide crucial insights into its conformational flexibility and interactions with other molecules in a simulated environment. nih.gov

The cyclohexane (B81311) ring in this compound can adopt various conformations (e.g., chair, boat, twist-boat), and the rotational freedom around the single bond connecting the cyclohexyl group to the carbonyl carbon, and the carbonyl to the imidazole ring, leads to a complex conformational landscape. MD simulations can explore these different conformations and determine their relative stabilities and the energy barriers for interconversion. nih.govnih.gov This information is vital as the conformation of the molecule can significantly influence its reactivity and how it interacts with other species.

Furthermore, MD simulations are invaluable for studying ligand-protein interactions, which is particularly relevant in the context of drug design where imidazole-containing molecules often serve as scaffolds for enzyme inhibitors. mdpi.comnih.govnih.gov Although this compound is primarily a reagent, understanding its potential interactions with biological macromolecules can open avenues for its application in biochemical contexts.

Transition State Modeling and Reaction Pathway Analysis for Acyl Imidazole Transformations

The transformation of acyl imidazoles, such as their hydrolysis or reaction with nucleophiles, can be meticulously studied using transition state modeling. acs.orgnih.gov This involves locating the transition state structure on the potential energy surface and calculating its energy, which corresponds to the activation energy of the reaction.

For a reaction like the aminolysis of this compound (a key step in peptide synthesis), transition state modeling can reveal the geometry of the interacting molecules at the point of highest energy. This allows for a detailed understanding of the factors that influence the reaction rate, such as steric hindrance from the bulky cyclohexyl group or the electronic effects of substituents. By comparing the energies of different possible reaction pathways, computational chemists can predict the most likely mechanism. For instance, studies on the hydrolysis of N-acylimidazoles have used such models to investigate the influence of the acyl group and substituents on the imidazole ring on the reaction rate and mechanism. nih.gov

In Silico Prediction of Reactivity and Selectivity Profiles

In silico methods allow for the prediction of the reactivity and selectivity of this compound under various reaction conditions without the need for extensive laboratory work. By combining quantum chemical calculations with models for solvent effects, it is possible to predict how the molecule will behave in different chemical environments.

For example, the regioselectivity of reactions involving the imidazole ring can be predicted by analyzing the calculated atomic charges and Fukui functions, which indicate the local reactivity of different atoms in the molecule. The chemoselectivity of this compound in the presence of other functional groups can be assessed by comparing the activation energies for competing reaction pathways. These predictions are instrumental in designing synthetic routes that maximize the yield of the desired product.

Computational Design of Novel Imidazole-Based Reagents with Enhanced Properties

Computational chemistry provides a platform for the rational design of new reagents with improved properties, starting from a known molecular scaffold like this compound. nih.govnih.gov By systematically modifying the structure of the parent molecule in silico and evaluating the properties of the resulting analogues, it is possible to identify candidates with enhanced reactivity, selectivity, or stability.

For instance, one could computationally explore the effect of substituting the cyclohexyl group with other cyclic or acyclic moieties to modulate the steric and electronic properties of the acylating agent. DFT calculations could be used to screen a virtual library of such derivatives to identify those with a more electrophilic carbonyl carbon, which would be expected to be more reactive acylating agents. Similarly, modifications to the imidazole ring could be explored to fine-tune the leaving group ability of the imidazole moiety. This in silico-guided approach can significantly accelerate the discovery and development of novel and more efficient chemical reagents. researchgate.net

Future Research Directions and Emerging Opportunities for 2 Cyclohexanecarbonyl 1h Imidazole

Exploration of Novel Catalytic Systems for its Synthesis and Transformation

The development of efficient and sustainable methods for the synthesis of 2-cyclohexanecarbonyl-1H-imidazole is a primary area for future research. Current synthetic routes likely rely on classical methods such as the acylation of imidazole (B134444) with cyclohexanecarbonyl chloride. However, exploring novel catalytic systems could offer significant advantages in terms of yield, selectivity, and environmental impact.

Future investigations could focus on:

Direct C-H Acylation: Research into transition-metal-catalyzed direct C-H acylation of the imidazole ring with cyclohexanecarboxylic acid or its derivatives would represent a significant step forward in atom economy. Catalysts based on palladium, rhodium, or ruthenium, which have shown success in similar transformations, could be explored.

Biocatalysis: The use of enzymes, such as lipases or acyltransferases, for the synthesis of this compound offers a green and highly selective alternative. Screening of microbial enzyme libraries for activity towards cyclohexanecarbonyl donors and the imidazole acceptor could lead to the discovery of efficient biocatalysts.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis could enable novel pathways for the formation and transformation of this compound under mild conditions. The generation of acyl radicals from cyclohexanecarboxylic acid derivatives and their subsequent reaction with imidazole could be a viable strategy.

Advanced Applications in Materials Science and Supramolecular Chemistry

The unique combination of a bulky, hydrophobic cyclohexane (B81311) ring and a polar, hydrogen-bond-donating/accepting imidazole group makes this compound an intriguing building block for materials science and supramolecular chemistry.

Potential applications to be investigated include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The imidazole nitrogen atom can act as a ligand for metal ions, opening up the possibility of constructing novel MOFs and coordination polymers. The cyclohexane group would influence the porosity, stability, and guest-binding properties of these materials.

Liquid Crystals: The rigid cyclohexane moiety combined with the polar imidazole ring could impart liquid crystalline properties. The synthesis and characterization of derivatives of this compound could lead to new classes of liquid crystalline materials with unique phase behaviors.

Self-Assembling Monolayers (SAMs): The imidazole group can strongly adsorb onto various metal surfaces, suggesting that derivatives of this compound could be used to form well-ordered SAMs. These functionalized surfaces could have applications in electronics, sensors, and corrosion inhibition.

Development of Highly Selective Reagents for Complex Substrate Modification

Acylimidazoles are well-known as efficient acylating agents. The presence of the cyclohexanecarbonyl group in this compound could be leveraged to develop highly selective reagents for the modification of complex substrates.

Future research in this area could focus on:

Sterically Hindered Acylations: The bulky cyclohexane group could provide steric hindrance, leading to high regioselectivity in the acylation of polyfunctional molecules, such as natural products or pharmaceuticals.

Chiral Derivatives for Asymmetric Acylation: The synthesis of chiral versions of this compound, for example, by using enantiomerically pure cyclohexanecarboxylic acid derivatives, could lead to the development of new reagents for asymmetric acylation reactions.

Bioorthogonal Chemistry: The development of bioorthogonal reactions involving this compound could enable the selective labeling and modification of biomolecules in their native environment.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic and purification processes for this compound to continuous flow systems and automated platforms offers significant advantages in terms of reproducibility, scalability, and safety.

Key areas for development include:

Continuous Flow Synthesis: Designing and optimizing a continuous flow reactor for the synthesis of this compound would enable on-demand production and facile integration with downstream processing steps.

Automated Reaction Optimization: The use of high-throughput experimentation and machine learning algorithms could accelerate the optimization of reaction conditions for the synthesis and transformation of this compound.

In-line Analysis and Purification: The integration of in-line analytical techniques, such as NMR and IR spectroscopy, and continuous purification methods, such as chromatography or crystallization, would allow for a fully automated "synthesis-to-product" workflow.

Further Theoretical Insights into Unprecedented Reaction Modes and Catalytic Principles

Computational chemistry and theoretical studies can provide invaluable insights into the electronic structure, reactivity, and potential applications of this compound.

Future theoretical investigations could explore:

Conformational Analysis: A detailed understanding of the conformational landscape of the molecule, particularly the rotational barrier around the amide bond, is crucial for predicting its reactivity and interactions.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and potential reactions involving this compound, guiding the design of more efficient catalysts and reaction conditions.

Design of Novel Catalysts: Computational screening of potential catalysts for the synthesis and transformation of this compound can accelerate the discovery of new and improved catalytic systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-cyclohexanecarbonyl-1H-imidazole derivatives?

- Methodological Answer : Synthesis typically involves coupling cyclohexanecarbonyl groups to the imidazole core via nucleophilic substitution or condensation reactions. Key reagents include acyl chlorides or activated carbonyl derivatives under anhydrous conditions. For example, intermediates like 2-phenyl-1H-benzo[d]imidazole derivatives (Table 1 in ) are synthesized using Pd-catalyzed cross-coupling or TDAE-mediated reactions in ethanol or THF. Controlled pH (neutral to mildly acidic) and temperatures (45–80°C) are critical for yield optimization .

Q. How are spectroscopic techniques applied to characterize this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm cyclization. For instance, aromatic protons in 2-phenyl derivatives appear as doublets at δ 7.2–8.1 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and N-H (3200–3400 cm) confirm functional groups .

- LC-MS : Monitors reaction progress and detects intermediates, as shown in hydrogenation studies of 4-chloro-N-(isoxazol-4-yl)benzamide (Table 1 in ).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during imidazole derivative synthesis?

- Methodological Answer : Catalyst selection is pivotal. For example, Raney nickel avoids dehalogenation side reactions observed with Pd/C during hydrogenation (e.g., 92% yield of intermediate 2 in ). Solvent polarity adjustments (e.g., ethanol vs. water) and base strength (NaOH vs. NaCO) also influence cyclization efficiency. Reaction monitoring via LC-MS helps identify optimal termination points to prevent over-reduction .

Q. What methodological approaches are used to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Derivatives like 2-phenyl-1H-benzo[d]imidazole are docked into EGFR active sites using AutoDock Vina, with binding affinities calculated (e.g., ΔG = −9.2 kcal/mol for compound Sb1 ).

- Cytotoxicity Assays : MTT assays on cancer cell lines (e.g., IC values < 10 µM for EGFR inhibition ).

- ADMET Analysis : Predicts pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) using QikProp or SwissADME .

Q. How can researchers resolve contradictions in reaction yields reported under varying conditions?

- Methodological Answer : Systematic variable isolation is key. For example, in the synthesis of 2-(4-chlorophenyl)-4-formylimidazole, yields dropped from 88% to <50% when NaCO replaced NaOH (Table 1 in ). Contradictions arise from competing pathways (e.g., hydrodechlorination vs. cyclization), which are resolvable via kinetic studies and byproduct profiling using GC-MS or HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.